A Comprehensive Technical Guide to the Physicochemical Properties of Pentyl Isovalerate
A Comprehensive Technical Guide to the Physicochemical Properties of Pentyl Isovalerate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentyl isovalerate, also known as amyl isovalerate, is an organic ester recognized for its characteristic fruity aroma, reminiscent of apples.[1][2] This colorless liquid is formed from the reaction of amyl alcohol and isovaleric acid.[3] It has significant applications in the flavor and fragrance industries and also serves as a solvent and plasticizer in various industrial settings.[1][2] This document provides an in-depth overview of the core physicochemical properties of pentyl isovalerate, detailed experimental protocols for its synthesis and property determination, and visual representations of key chemical processes.
Physicochemical Properties of Pentyl Isovalerate
The quantitative physicochemical data for pentyl isovalerate are summarized in the table below, providing a consolidated reference for its key properties.
| Property | Value | Conditions |
| Molecular Formula | C₁₀H₂₀O₂ | |
| Molecular Weight | 172.26 g/mol | |
| Appearance | Colorless liquid | |
| Odor | Fruity, apple-like | |
| Boiling Point | 169-170 °C | @ 760 mm Hg[4] |
| 78-80 °C | [5] | |
| Density | 0.858 g/mL | @ 20 °C[6] |
| Refractive Index | 1.414 | @ 20 °C (n20/D)[6] |
| Vapor Pressure | 0.413 mmHg | @ 25 °C (estimated)[4] |
| Flash Point | 160 °F (71.11 °C) | Closed Cup (TCC)[4] |
| Solubility | Insoluble | In water[7] |
| Soluble | In alcohol and most fixed oils[7] | |
| Slightly soluble | In propylene (B89431) glycol[7] | |
| Water Solubility | 38.59 mg/L | @ 25 °C (estimated)[4] |
Experimental Protocols
Synthesis of Pentyl Isovalerate via Fischer Esterification
Fischer esterification is a classic method for synthesizing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[8]
Materials:
-
Pentyl alcohol (Amyl alcohol)
-
Isovaleric acid (3-methylbutanoic acid)
-
Concentrated sulfuric acid (H₂SO₄) or other acid catalyst[8]
-
Sodium bicarbonate (NaHCO₃) solution (5%)
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Organic solvent (e.g., diethyl ether or ethyl acetate)[6]
-
Distilled water
Apparatus:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or sand bath[8]
-
Separatory funnel
-
Distillation apparatus[8]
-
Glassware for measurements and transfers
Procedure:
-
Reaction Setup: In a round-bottom flask, combine pentyl alcohol and an excess of isovaleric acid.[8] While stirring, cautiously add a catalytic amount of concentrated sulfuric acid.[8]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle boil using a heating mantle or sand bath.[8] Allow the reaction to reflux for approximately 1-2 hours to drive the equilibrium towards the formation of the ester.[9]
-
Cooling and Extraction: After the reflux period, allow the mixture to cool to room temperature.[8] Transfer the cooled mixture to a separatory funnel.
-
Washing:
-
Wash the organic layer with distilled water to remove the majority of the unreacted alcohol and sulfuric acid.[8]
-
Next, wash with a 5% sodium bicarbonate solution to neutralize any remaining acid. Carbon dioxide evolution will be observed; vent the separatory funnel frequently.[6]
-
Finally, wash with brine to remove any residual dissolved water.[6]
-
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate to remove any remaining water.
-
Purification: Decant or filter the dried organic layer into a distillation flask. Purify the pentyl isovalerate by simple or fractional distillation, collecting the fraction that distills at the expected boiling point of the ester.[8]
Determination of Physicochemical Properties
1. Boiling Point Determination (Distillation Method)
The boiling point can be accurately measured during the purification of the synthesized ester.
Procedure:
-
Assemble a simple distillation apparatus with the crude pentyl isovalerate in the distilling flask.[10]
-
Place a thermometer correctly within the distillation head, ensuring the top of the thermometer bulb is slightly below the side arm leading to the condenser.[11]
-
Heat the flask gently.[11]
-
Record the temperature at which a steady stream of distillate is collected. This temperature range is the boiling point of the substance at the recorded atmospheric pressure.[12]
2. Density Determination (ASTM D4052)
The density of liquid samples like pentyl isovalerate can be precisely determined using a digital density meter according to the ASTM D4052 standard test method.[1][2][3][13][14]
Principle: A small volume of the liquid sample (approximately 1-2 mL) is introduced into an oscillating U-tube.[2] The change in the oscillating frequency of the tube caused by the mass of the sample is used, in conjunction with calibration data, to determine the density of the sample.[2]
Procedure Outline:
-
Calibrate the digital density meter with reference standards (e.g., dry air and pure water).[2]
-
Ensure the sample is free of air bubbles.[3]
-
Inject the pentyl isovalerate sample into the oscillating tube of the density meter.[2]
-
Allow the temperature of the sample cell to stabilize at the desired temperature (e.g., 20°C).
-
The instrument will measure the oscillation period and calculate the density, which is then displayed.
3. Refractive Index Determination
The refractive index is a characteristic property of a liquid and can be measured using a refractometer.[15]
Procedure:
-
Ensure the prism of the refractometer is clean.[15]
-
Calibrate the instrument using a standard liquid with a known refractive index.
-
Place a few drops of pentyl isovalerate onto the lower prism and close the prism assembly.[15]
-
Adjust the light source and focus the instrument until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.[16]
-
Read the refractive index value from the scale.[16]
-
Record the temperature at which the measurement is taken, as the refractive index is temperature-dependent.[15] If necessary, apply a temperature correction to report the value at a standard temperature (e.g., 20°C).[15]
Visualizations
Caption: Fischer Esterification of Pentyl Isovalerate.
Caption: Synthesis and Purification Workflow for Pentyl Isovalerate.
References
- 1. ASTM D4052 - eralytics [eralytics.com]
- 2. psgraw.com [psgraw.com]
- 3. standards.iteh.ai [standards.iteh.ai]
- 4. amyl isovalerate, 25415-62-7 [thegoodscentscompany.com]
- 5. labsolu.ca [labsolu.ca]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Isoamyl isovalerate | C10H20O2 | CID 12613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. csub.edu [csub.edu]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. environmental-expert.com [environmental-expert.com]
- 14. store.astm.org [store.astm.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. davjalandhar.com [davjalandhar.com]
